molecular formula C11H8N4O2 B1482378 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2097971-21-4

1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1482378
CAS RN: 2097971-21-4
M. Wt: 228.21 g/mol
InChI Key: RRENRZNFOSVLKO-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as CMPCA, is a small molecule that has been widely used in scientific research due to its ability to act as a potent inhibitor of enzymes. It is a structural analog of pyridoxal 5'-phosphate (PLP), an important cofactor for many enzymes, and has been used in a variety of biochemical and physiological studies. CMPCA has been used in studies of enzyme inhibition, protein-protein interactions, and drug metabolism.

Scientific Research Applications

Synthesis and Characterization

  • Functionalization Reactions : Studies have shown the conversion of pyrazole-carboxylic acid derivatives into carboxamides and imidazo[4,5-b]pyridine derivatives, highlighting the versatility of these compounds in organic synthesis. The reactions have been thoroughly characterized spectroscopically and examined theoretically to understand the underlying mechanisms (İ. Yıldırım et al., 2005).
  • Crystal Structure and Computational Study : Research on pyrazole derivatives, including crystal structure analysis and density-functional-theory (DFT) calculations, emphasizes their structural and theoretical significance. Such studies provide insights into the stability and formation of these compounds, aiding in the development of new materials and pharmaceuticals (Li-qun Shen et al., 2012).

Antimicrobial and Antimycobacterial Activity

  • Antimicrobial Properties : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, suggesting potential applications in addressing drug-resistant infections. This research contributes to the development of new therapeutic agents (R.V.Sidhaye et al., 2011).

Organometallic Chemistry and Anticancer Agents

  • Organometallic Complexes : The synthesis of organometallic complexes with pyrazolo[3,4-b]pyridines as ligands has been explored for their potential as anticancer agents. These complexes have been shown to exhibit cytotoxicity against human cancer cells and inhibit cyclin-dependent kinases, highlighting their potential in cancer therapy (I. Stepanenko et al., 2011).

Novel Organic Compounds Synthesis

  • N-Fused Heterocycles : Research has also focused on the efficient synthesis of N-fused heterocyclic products from condensation reactions involving pyrazole derivatives. These compounds have potential applications in pharmaceuticals and materials science due to their unique chemical properties (Aseyeh Ghaedi et al., 2015).

properties

IUPAC Name

1-(cyanomethyl)-3-pyridin-4-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-3-6-15-7-9(11(16)17)10(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRENRZNFOSVLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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